molecular formula C21H26ClNO4 B3471942 2-(2-tert-butyl-5-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

2-(2-tert-butyl-5-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Cat. No.: B3471942
M. Wt: 391.9 g/mol
InChI Key: LCWZSWBXGXJXGY-UHFFFAOYSA-N
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Description

2-(2-tert-butyl-5-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes tert-butyl, methyl, chloro, and dimethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butyl-5-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-tert-butyl-5-methylphenol with an appropriate halogenating agent to form the corresponding phenoxy intermediate.

    Acylation Reaction: The phenoxy intermediate is then subjected to an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.

    Substitution Reaction: The final step involves the substitution of the acetamide with 4-chloro-2,5-dimethoxyaniline under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and tert-butyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of nitro or sulfonic acid groups on the aromatic rings.

Scientific Research Applications

2-(2-tert-butyl-5-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-tert-butyl-5-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-tert-butyl-5-methylphenoxy)-N-(4-chlorophenyl)acetamide
  • 2-(2-tert-butyl-5-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
  • 2-(2-tert-butyl-5-methylphenoxy)-N-(4-chloro-3,5-dimethoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-tert-butyl-5-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of both chloro and dimethoxy groups on the phenyl ring can significantly influence its interaction with molecular targets, potentially leading to unique pharmacological profiles.

Properties

IUPAC Name

2-(2-tert-butyl-5-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO4/c1-13-7-8-14(21(2,3)4)17(9-13)27-12-20(24)23-16-11-18(25-5)15(22)10-19(16)26-6/h7-11H,12H2,1-6H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWZSWBXGXJXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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